molecular formula C21H23N3O3S2 B2921611 4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396687-25-4

4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2921611
CAS No.: 1396687-25-4
M. Wt: 429.55
InChI Key: FJIZPZHZTHETRQ-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Compounds containing thiophene units, similar to the chemical structure of interest, have been synthesized and explored for their potential in creating heterocyclic derivatives. These derivatives hold importance in pharmaceutical and materials science due to their unique chemical properties. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and investigated for their reactivity towards various nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, and other heterocyclic derivatives, showcasing the compound's utility in the synthesis of complex heterocycles (Mohareb et al., 2004).

Metal–Organic Frameworks (MOFs)

Research into carboxylate-assisted ethylamide metal–organic frameworks (MOFs) demonstrates the role of nitrogen-containing compounds in developing materials with potential applications in gas storage, separation, and catalysis. These MOFs exhibit unique structures and properties, such as thermostability and luminescence, which can be tailored by incorporating different organic ligands and metal ions (Sun et al., 2012).

Antimicrobial and Antitumor Activities

Several studies have focused on the synthesis of novel compounds with potential antimicrobial and antitumor activities. For example, microwave-assisted synthesis techniques have been employed to create new pyrazolopyridines, which were then evaluated for their antioxidant, antitumor, and antimicrobial activities. These compounds represent a promising avenue for the development of new therapeutic agents (El‐Borai et al., 2013).

Luminescent Materials

Research into pyridyl substituted benzamides has led to the discovery of compounds with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These materials are of interest for their potential applications in sensing, optoelectronics, and as fluorescent markers. The study of their crystal structure and photophysical properties provides insights into the design principles for developing new luminescent materials (Srivastava et al., 2017).

Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds containing thiophene and pyridine units have contributed to the understanding of molecular interactions and the development of new materials with desirable properties. For instance, the crystal structure of certain benzamide derivatives reveals intricate details about molecular packing, hydrogen bonding, and π-π interactions, which are crucial for designing materials with specific functions (Sharma et al., 2016).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-23(2)29(26,27)20-9-7-18(8-10-20)21(25)24(13-11-19-6-4-14-28-19)16-17-5-3-12-22-15-17/h3-10,12,14-15H,11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZPZHZTHETRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.